molecular formula C17H25ClN2O4 B5140841 (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5140841
M. Wt: 356.8 g/mol
InChI Key: HKGBIDSOYARJNK-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. This compound is also known as ABT-639 and is primarily used as a research tool for studying the mechanisms of pain and inflammation.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the activation of the NOP receptor, which results in the inhibition of pain and inflammation. This compound has been shown to be a potent and selective NOP receptor agonist, which makes it a promising candidate for the development of new pain and inflammation treatments.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the modulation of the immune system, and the regulation of neurotransmitter release. This compound has also been shown to have a high level of selectivity for the NOP receptor, which reduces the risk of unwanted side effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for the NOP receptor, which allows for precise targeting of pain and inflammation pathways. However, the limitations of this compound include its limited solubility in water and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for the research and development of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. These include the optimization of the synthesis method to increase yield and purity, the development of new formulations to improve solubility and bioavailability, and the evaluation of the compound's potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new therapeutic targets for the treatment of pain and inflammation.

Synthesis Methods

The synthesis of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with morpholine, followed by the addition of pyrrolidine and subsequent reduction of the resulting intermediate.

Scientific Research Applications

(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the treatment of various diseases, including chronic pain, neuropathic pain, and inflammation. This compound has been shown to have a high affinity for the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the regulation of pain and inflammation.

properties

IUPAC Name

(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4/c1-22-16-8-13(18)7-12(17(16)23-2)9-19-10-14(15(21)11-19)20-3-5-24-6-4-20/h7-8,14-15,21H,3-6,9-11H2,1-2H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGBIDSOYARJNK-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CN2CC(C(C2)O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

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